molecular formula C14H15N3O2 B1359880 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-06-0

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cat. No.: B1359880
CAS No.: 1119452-06-0
M. Wt: 257.29 g/mol
InChI Key: SNDPWEKGMUCOJI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a benzaldehyde group and at the 5-position with a pyrrolidin-1-ylmethyl moiety.

Properties

IUPAC Name

4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPWEKGMUCOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves multiple steps. One common method starts with the commercially available terephthalaldehyde. The synthetic route includes an acetal reaction, followed by a nucleophilic reaction, and concludes with a hydrolysis reaction . The reaction conditions often involve the use of dilute hydrochloric acid at elevated temperatures, with magnetic stirring and refluxing to ensure complete reaction .

Chemical Reactions Analysis

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₄H₁₅N₃O₂
Molecular Weight : 257.29 g/mol
CAS Number : 1119452-06-0

The compound features a pyrrolidine ring, an oxadiazole ring, and a benzaldehyde group. The unique combination of these structural elements contributes to its diverse biological activities and potential applications in drug development.

Biological Activities

Research has revealed that 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific proteins that are critical for cancer cell proliferation .

Case Studies

  • Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was found to inhibit the growth of several pathogenic bacteria and fungi. This suggests potential use in treating infections caused by resistant strains .
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells. The results indicated a dose-dependent response, with significant growth inhibition observed at higher concentrations .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Drug Development : Its antimicrobial and anticancer properties position it as a lead compound for developing new pharmaceuticals targeting infections and cancer.
  • Material Science : The unique chemical properties may also find applications in creating advanced materials or coatings due to its ability to interact with various biological molecules .

Mechanism of Action

The mechanism of action of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The table below compares key analogs differing in substituents at the oxadiazole 5-position:

Compound Name Substituent (R) Molecular Weight (g/mol) CAS RN Key Properties/Applications Source
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde Pyrrolidin-1-ylmethyl ~299.37 (estimated) Not specified Potential bioactive scaffold CymitQuimica
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Methyl 188.18 852180-60-0 Commercial reagent; no reported bioactivity Thermo Scientific
4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Cyclohexyl(methyl)aminomethyl 299.37 1119452-63-9 Higher steric bulk; discontinued CymitQuimica
4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride Methyl(tetrahydro-2H-pyran-4-yl)aminomethyl Not specified 1185294-57-8 Enhanced solubility (hydrochloride salt) Angene Chemical
4-(5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl)benzaldehyde 4-Fluorophenoxymethyl ~299.32 (estimated) 1119450-77-9 Fluorine improves metabolic stability Combi-Blocks
Key Observations:
  • Pyrrolidin-1-ylmethyl vs.
  • Bulkier Substituents : Cyclohexyl and tetrahydro-pyran groups (e.g., ) introduce steric hindrance, which may reduce off-target effects but complicate synthesis.
  • Fluorinated Derivatives: Fluorophenoxy substituents (e.g., ) enhance lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the tetrahydro-pyran analog suggests salt formation improves aqueous solubility, a common limitation for lipophilic oxadiazoles.
  • Stability: Fluorinated derivatives (e.g., ) likely exhibit greater metabolic stability than non-halogenated analogs due to reduced CYP450-mediated oxidation.

Biological Activity

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde (CAS No. 1119452-06-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique oxadiazole and pyrrolidine moieties, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1119452-06-0
  • Structural Features : The compound features a benzaldehyde group and a pyrrolidine-linked oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine and oxadiazole moieties exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : In vitro studies show that the compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Cytotoxicity

Cytotoxicity studies reveal that the compound may possess anticancer properties:

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines with IC50 values indicating significant potency. For example, certain derivatives have displayed IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)
A431 (skin cancer)<10
HT29 (colon cancer)<5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for its role in enhancing bioactivity through electron-withdrawing effects.
  • Pyrrolidine Moiety : Contributes to the lipophilicity and overall interaction with biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Analogues : Researchers synthesized various analogues by modifying the benzaldehyde moiety to enhance antimicrobial and anticancer activities.
  • Evaluation of Antitumor Activity : In one study, derivatives were tested against multiple cancer cell lines, showing enhanced activity correlated with specific substitutions on the oxadiazole ring .

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